![molecular formula C9H17ClN2O B13090202 pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride is a compound that features a pyrrolidine ring, a common nitrogen-containing heterocycle Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the synthesis might start with a pyrrolidine derivative, which undergoes various chemical transformations to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of various substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C9H17ClN2O |
|---|---|
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
Clave InChI |
REOSUYHONOZWGO-DDWIOCJRSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)[C@@H]2CCNC2.Cl |
SMILES canónico |
C1CCN(C1)C(=O)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
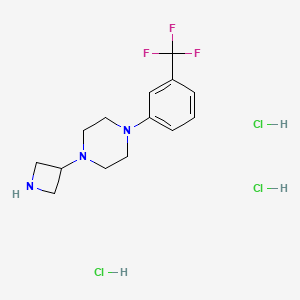
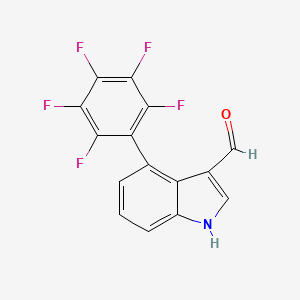

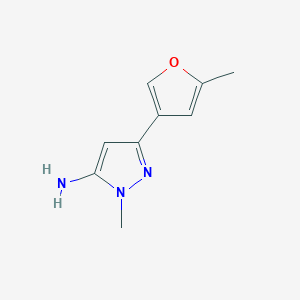

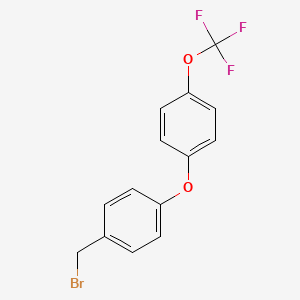
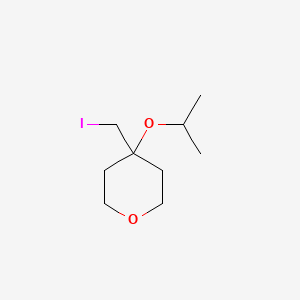
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)


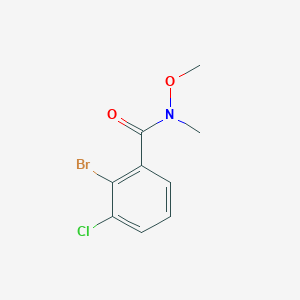
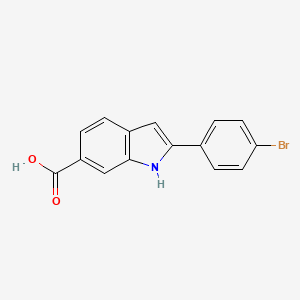
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
